molecular formula C18H29NO6 B4000042 N-[2-(4-butan-2-ylphenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid

N-[2-(4-butan-2-ylphenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid

Cat. No.: B4000042
M. Wt: 355.4 g/mol
InChI Key: TWMVZQOROMKUJO-UHFFFAOYSA-N
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Description

N-[2-(4-butan-2-ylphenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenoxy group, a methoxy group, and an amine group, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-butan-2-ylphenoxy)ethyl]-3-methoxypropan-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-butan-2-ylphenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Introduction of the Amine Group: The phenoxy intermediate is then reacted with an ethylamine derivative under controlled conditions to introduce the amine group.

    Methoxylation: The final step involves the methoxylation of the intermediate compound to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-butan-2-ylphenoxy)ethyl]-3-methoxypropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenoxy and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[2-(4-butan-2-ylphenoxy)ethyl]-3-methoxypropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[2-(4-butan-2-ylphenoxy)ethyl]-3-methoxypropan-1-amine involves its interaction with specific molecular targets and pathways. The phenoxy and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(butan-2-yl)-2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}acetamide
  • Phenyl boronic acid (PBA) containing BODIPY dyes

Uniqueness

N-[2-(4-butan-2-ylphenoxy)ethyl]-3-methoxypropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

This detailed article provides a comprehensive overview of N-[2-(4-butan-2-ylphenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(4-butan-2-ylphenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2.C2H2O4/c1-4-14(2)15-6-8-16(9-7-15)19-13-11-17-10-5-12-18-3;3-1(4)2(5)6/h6-9,14,17H,4-5,10-13H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMVZQOROMKUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCNCCCOC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(4-butan-2-ylphenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid
Reactant of Route 2
N-[2-(4-butan-2-ylphenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid
Reactant of Route 3
N-[2-(4-butan-2-ylphenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid
Reactant of Route 4
N-[2-(4-butan-2-ylphenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid
Reactant of Route 5
N-[2-(4-butan-2-ylphenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid
Reactant of Route 6
Reactant of Route 6
N-[2-(4-butan-2-ylphenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid

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